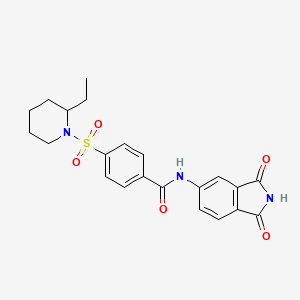

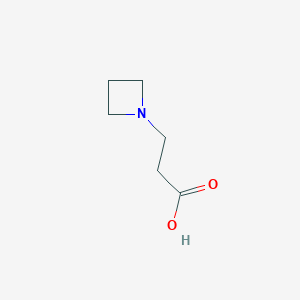

![molecular formula C13H16F2N2O B2473044 2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine CAS No. 2201316-14-3](/img/structure/B2473044.png)

2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a pyrimidine derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Water Ultrasound-assisted Oxidation of Pyrimidines

A study highlights the importance of pyrimidines in synthetic chemistry due to their broad spectrum activities, including inhibitory effects against HIV replication and antimitotic, antiproliferative, and cytotoxic activities. It proposes an environmentally friendly water ultrasound oxidation method for the derivatization of pyrimidines, offering advantages like excellent yields, broad substrate scope, and alignment with green chemistry principles (Gavrilović et al., 2018).

Structure and Function of DNA Photolyase

Another study discusses the role of cyclobutane pyrimidine dimers in DNA damage and their repair by DNA photolyase. This enzyme uses visible light energy to break the cyclobutane ring of the dimer, highlighting the crucial role of pyrimidine structures in understanding DNA repair mechanisms (Sancar, 1994).

Synthesis of Trifluoromethylated Analogues of Pyrimidines

Research into the synthesis of trifluoromethylated analogues of pyrimidines and their derivatives shows the potential for creating new compounds with unique properties. This work explores the synthetic routes and possible applications of these derivatives in medicinal chemistry (Sukach et al., 2015).

Antibacterial Activity of Pyrimidine-Based Heterocycles

A study focused on the synthesis of novel pyrimidine-based heterocycles demonstrates their potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the significance of pyrimidine derivatives in developing new antimicrobial agents (Shehta & Abdel Hamid, 2019).

Synthesis and Anticancer Activity of Pyrimidine Derivatives

The synthesis and evaluation of indole-pyrimidine hybrids for their anticancer and antimicrobial activities present a promising avenue for the development of new therapeutic agents. Specific derivatives showed significant growth inhibition against various cancer cell lines, highlighting the therapeutic potential of pyrimidine derivatives (Gokhale et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-cyclopropyl-4-(4,4-difluorocyclohexyl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O/c14-13(15)6-3-10(4-7-13)18-11-5-8-16-12(17-11)9-1-2-9/h5,8-10H,1-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOQQBKGIGAURK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)OC3CCC(CC3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide](/img/structure/B2472963.png)

![N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide](/img/structure/B2472964.png)

![4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2472966.png)

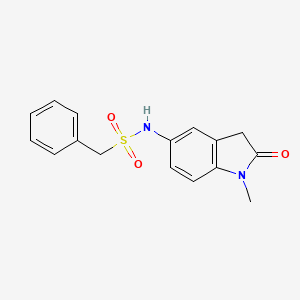

![Ethyl 4-((4-((4,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2472967.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2472974.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2472982.png)